9-azabicyclo[6.2.0]dec-4-en-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-azabicyclo[6.2.0]dec-4-en-10-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is part of the bicyclic lactam family and is known for its unique structure, which includes a fused eight-membered ring and a four-membered ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 9-azabicyclo[6.2.0]dec-4-en-10-one can be achieved through various methods. One common synthetic route involves the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation and lipase-catalyzed asymmetric acylation . The reaction conditions typically involve the use of organic solvents such as diisopropyl ether and temperatures around -15°C . Industrial production methods may vary, but they often involve similar steps with optimizations for scale and yield.
Chemical Reactions Analysis
9-azabicyclo[6.2.0]dec-4-en-10-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. Major products formed from these reactions can include various substituted lactams and amides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a potential intermediate for the synthesis of neurotoxic alkaloids like anatoxin-a, which is a potent agonist at nicotinic acetylcholine receptors . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 9-azabicyclo[6.2.0]dec-4-en-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its role as an intermediate in the synthesis of anatoxin-a suggests that it may interact with nicotinic acetylcholine receptors, leading to neurotoxic effects . The pathways involved in these interactions are complex and often require further research to fully elucidate.
Comparison with Similar Compounds
9-azabicyclo[6.2.0]dec-4-en-10-one can be compared with other similar compounds such as 9-methyl-9-azabicyclo[6.2.0]dec-4-en-10-one and 9-oxabicyclo[6.1.0]non-4-yl phenylcarbamate . These compounds share similar bicyclic structures but differ in their functional groups and specific chemical properties.
Properties
IUPAC Name |
9-azabicyclo[6.2.0]dec-4-en-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h1-2,7-8H,3-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGPHLZVAEHME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC=C1)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300196 |
Source
|
Record name | 9-azabicyclo[6.2.0]dec-4-en-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4946-37-6 |
Source
|
Record name | 9-azabicyclo[6.2.0]dec-4-en-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.